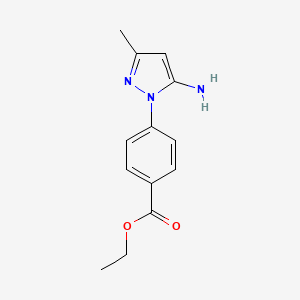

ethyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoate is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions. This particular compound is characterized by the presence of an ethyl ester group attached to a benzoate ring, which is further substituted with a 5-amino-3-methyl-1H-pyrazol-1-yl moiety. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoate typically involves the reaction of 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid. The reaction proceeds through esterification, where the carboxylic acid group of the benzoic acid reacts with ethanol to form the ethyl ester .

Industrial Production Methods: Industrial production of this compound may involve similar esterification reactions but on a larger scale. The process may include steps such as purification, crystallization, and drying to obtain the final product in high purity. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Types of Reactions:

Oxidation: The amino group in the pyrazole ring can undergo oxidation to form nitro derivatives.

Reduction: The nitro derivatives can be reduced back to amino compounds.

Substitution: The hydrogen atoms in the pyrazole ring can be substituted with various functional groups such as halogens, alkyl, or aryl groups.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Catalytic hydrogenation or reagents like sodium borohydride can be employed.

Substitution: Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions.

Major Products:

Oxidation: Nitro derivatives of the pyrazole ring.

Reduction: Amino derivatives.

Substitution: Halogenated, alkylated, or arylated pyrazole derivatives.

Scientific Research Applications

Ethyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.

Industry: Utilized in the development of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of ethyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoate involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate signaling pathways. The exact molecular targets and pathways depend on the specific biological context and the functional groups present in the compound .

Comparison with Similar Compounds

Ethyl 4-(5-amino-1H-pyrazol-1-yl)benzoate: Lacks the methyl group at the 3-position of the pyrazole ring.

Ethyl 4-(3-methyl-1H-pyrazol-1-yl)benzoate: Lacks the amino group at the 5-position of the pyrazole ring.

Ethyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)phenylacetate: Has a phenylacetate group instead of a benzoate group.

Uniqueness: Ethyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoate is unique due to the presence of both the amino and methyl groups on the pyrazole ring, which can influence its reactivity and biological activity. The combination of these functional groups can enhance its potential as a versatile building block in synthetic chemistry and its efficacy in biological applications .

Biological Activity

Ethyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in drug development, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound has the molecular formula C13H15N3O2 and a molecular weight of approximately 245.27 g/mol. The compound features a pyrazole ring attached to a benzoate ester, which enhances its solubility and stability compared to other similar compounds.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The pyrazole moiety can form hydrogen bonds and π-π interactions with amino acid residues in enzyme active sites, leading to the modulation or inhibition of enzyme activity. This interaction profile suggests potential applications in treating conditions related to enzyme dysfunctions.

Antibacterial Activity

Research indicates that derivatives of pyrazole compounds, including this compound, exhibit significant antibacterial properties. A study demonstrated that certain pyrazole derivatives showed direct antibacterial effects against Gram-positive bacteria and enhanced activity as antibiotic adjuvants against multidrug-resistant strains like Acinetobacter baumannii .

Table 1: Antibacterial Activity of Pyrazole Derivatives

| Compound Name | Activity | Target Bacteria | Reference |

|---|---|---|---|

| This compound | Moderate | A. baumannii | |

| Pyrazole derivative 50 | Significant | Gram-positive | |

| Pyrazole derivative 9 | Potent synergistic | Colistin-resistant A. baumannii |

Cytotoxicity

The cytotoxic effects of this compound have been evaluated in various human cancer cell lines. For instance, derivatives have shown varying degrees of cytotoxicity, with some compounds achieving over 70% inhibition in cell viability assays against specific cancer lines such as RKO and MCF-7 .

Table 2: Cytotoxicity Data Against Human Cancer Cell Lines

Study on Antibiotic Potentiation

In a recent study, ethyl derivatives of pyrazole were synthesized and evaluated for their ability to potentiate the effects of existing antibiotics. The results indicated that certain derivatives not only exhibited antibacterial properties but also significantly enhanced the efficacy of antibiotics against resistant bacterial strains, highlighting their potential as adjuvant therapies .

Evaluation Against Tumor Cells

Another investigation assessed the cytotoxic effects of various pyrazole derivatives on multiple human tumor cell lines. The study employed MTS assays to determine cell viability after treatment with different concentrations of the compounds. Results showed promising activity, particularly in the RKO cell line, where some derivatives achieved substantial inhibition rates .

Properties

Molecular Formula |

C13H15N3O2 |

|---|---|

Molecular Weight |

245.28 g/mol |

IUPAC Name |

ethyl 4-(5-amino-3-methylpyrazol-1-yl)benzoate |

InChI |

InChI=1S/C13H15N3O2/c1-3-18-13(17)10-4-6-11(7-5-10)16-12(14)8-9(2)15-16/h4-8H,3,14H2,1-2H3 |

InChI Key |

QUOWXZQWPFGDML-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)N2C(=CC(=N2)C)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.